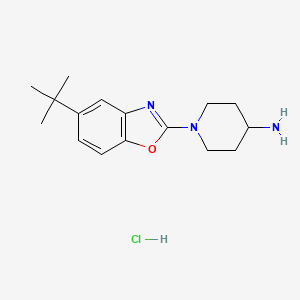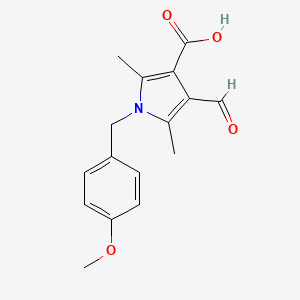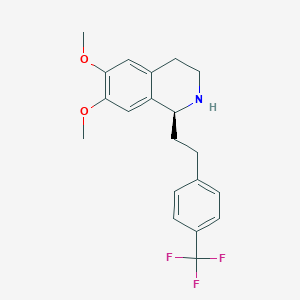
5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
Descripción general
Descripción
5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol is a chemical compound with a complex structure that includes a bromophenyl group, a methoxyethyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the reaction of 4-bromobenzyl chloride with 2-methoxyethylamine to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the methoxyethyl group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
- 5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
- 5-(4-methylphenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-(2-methoxyethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-16-7-6-15-11(8-14-12(15)17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULOCSKZKNCADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)


amine](/img/structure/B1438524.png)

![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)
![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)




![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)
